molecular formula C15H21N3O3 B13876530 Tert-butyl (6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate

Tert-butyl (6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate

Cat. No.: B13876530
M. Wt: 291.35 g/mol
InChI Key: VLYYWMYAPRLZIC-UHFFFAOYSA-N
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Description

tert-butyl N-[6-(2-oxa-6-azaspiro[33]heptan-6-yl)pyridin-2-yl]carbamate is a complex organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by functionalization of the pyridine ring and subsequent protection of the amine group with a tert-butyl carbamate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

tert-butyl N-[6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl]carbamate has several applications in scientific research:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: It is used in the study of biological pathways and mechanisms, particularly those involving spirocyclic structures.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and catalysts, leveraging its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound shares a similar spirocyclic core but differs in the functional groups attached to the spirocyclic ring.

    tert-butyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate: Another related compound with a similar spirocyclic structure but different substituents.

Uniqueness

The uniqueness of tert-butyl N-[6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl]carbamate lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

tert-butyl N-[6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C15H21N3O3/c1-14(2,3)21-13(19)17-11-5-4-6-12(16-11)18-7-15(8-18)9-20-10-15/h4-6H,7-10H2,1-3H3,(H,16,17,19)

InChI Key

VLYYWMYAPRLZIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CC=C1)N2CC3(C2)COC3

Origin of Product

United States

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